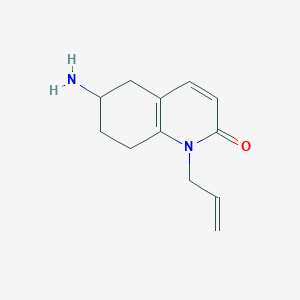![molecular formula C12H18N4O B8110796 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110796.png)
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound that features a spirocyclic structure with a pyrazole ring and a diazaspirodecane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Spirocyclization: The pyrazole derivative is then subjected to spirocyclization with a suitable diaza compound, such as 1,8-diaminooctane, under controlled conditions to form the spirocyclic structure.
Final Cyclization: The intermediate is further cyclized to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one: Unique due to its spirocyclic structure.
1,8-Diazaspiro[4.5]decan-2-one: Lacks the pyrazole ring, resulting in different biological activity.
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-3-one: Variation in the position of the carbonyl group affects its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with a spirocyclic diazaspirodecane core, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-8-9(7-14-16)10-6-11(17)15-12(10)2-4-13-5-3-12/h7-8,10,13H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOIUTKKNFMIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)NC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide](/img/structure/B8110716.png)
![(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8110721.png)
![Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone](/img/structure/B8110725.png)
![3-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine](/img/structure/B8110727.png)
![4-Cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8110753.png)
![3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B8110778.png)
![2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One](/img/structure/B8110780.png)
![7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine](/img/structure/B8110787.png)
![1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane](/img/structure/B8110801.png)
![3-(Cyclopropylmethyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8110804.png)

![1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B8110816.png)
![6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110824.png)
![4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110825.png)
